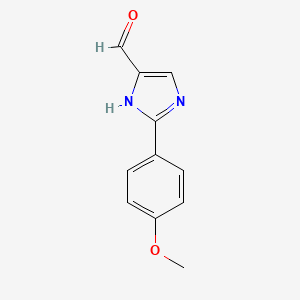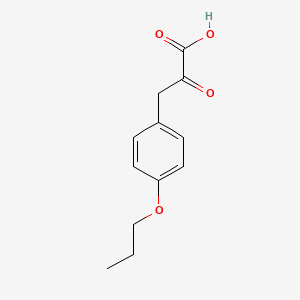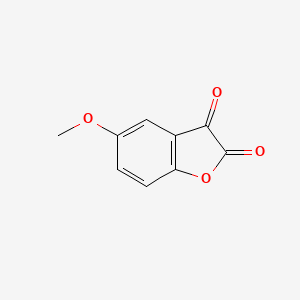![molecular formula C17H23N3O3 B13681719 N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)
N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide: is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a crucial scaffold in medicinal chemistry. The compound also contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with tryptamine and Boc-protected glycine.
Coupling Reaction: The primary step involves coupling tryptamine with Boc-protected glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is used as an intermediate in the synthesis of more complex molecules. Its indole moiety makes it a valuable building block in the development of new organic compounds.
Biology: The compound’s indole structure is significant in the study of biological systems, particularly in understanding the behavior of indole-containing biomolecules.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound can be used in the synthesis of potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound can serve as a precursor for the development of drugs and other bioactive molecules.
Mécanisme D'action
The mechanism of action of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is largely dependent on its indole moiety. Indole derivatives are known to interact with various biological targets, including enzymes and receptors. The Boc-protecting group ensures that the amine functionality remains protected during synthetic transformations, allowing for selective reactions at other sites of the molecule.
Molecular Targets and Pathways:
Enzymes: Indole derivatives can inhibit or activate enzymes involved in metabolic pathways.
Receptors: They can bind to receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
- N-(Indol-2-yl)acetamide
- N-(Indol-3-yl)acetamide
- N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide
Comparison:
- N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is unique due to the presence of the Boc-protecting group, which provides stability and selectivity during chemical reactions.
- N-(Indol-2-yl)acetamide and N-(Indol-3-yl)acetamide lack the Boc group, making them more reactive but less stable.
- N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide features additional substituents that can alter its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H23N3O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-11-15(21)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10,19H,8-9,11H2,1-3H3,(H,18,21)(H,20,22) |
Clé InChI |
FYCGKBYRUZVXQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)



![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)




